2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.80–7.65 | m (2H) | Phenyl ortho protons |
| 7.55–7.40 | m (3H) | Phenyl meta/para protons |
| 7.35–7.25 | dd (1H) | Thiophene H₄ |
| 7.10–6.95 | m (2H) | Thiophene H₂/H₅ |
| 6.85 | s (1H) | Propene CH |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 118.2 | Nitrile (C≡N) |
| 135.5 | Sulfonyl-attached carbon |
| 128–132 | Phenyl carbons |
| 126–124 | Thiophene carbons |
The nitrile carbon appears as a singlet at ~118 ppm, while sulfonyl-induced deshielding shifts the propene CH to ~135 ppm.
Infrared (IR) Vibrational Mode Analysis
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2215 | C≡N stretch |
| 1320, 1155 | S=O asymmetric/symmetric |
| 1600 | C=C (propene) |
| 700 | C-S (thiophene) |
The strong nitrile stretch at 2215 cm⁻¹ and sulfonyl S=O bands at 1320/1155 cm⁻¹ are diagnostic.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
| m/z | Fragment Ion |
|---|---|
| 275 | [M]⁺ (molecular ion) |
| 211 | [M − SO₂]⁺ |
| 139 | [C₄H₃S]⁺ (thienyl) |
| 77 | [C₆H₅]⁺ (phenyl) |
The base peak at m/z 139 corresponds to the thienyl fragment, while loss of SO₂ (64 Da) yields m/z 211.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMRSNHWEWLRBI-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl-substituted compound with a thienyl-substituted compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction between phenylsulfonylacetonitrile and 3-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylsulfonyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylsulfonyl or thienyl derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thienyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile with structurally related α,β-unsaturated nitriles, focusing on substituents, synthesis, properties, and applications.
Key Comparisons:
Electronic Effects: The phenylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the pyrrole carbonyl in , which may reduce fluorescence but enhance chemical stability .
Substituents like methylthio or trifluoromethyl () require specialized reagents (e.g., methylthiols or trifluoromethylating agents) .
Thienyl-containing derivatives (target compound, ) exhibit strong π-π stacking in crystal structures, useful in organic electronics .
Physical Properties :
- Boiling points and densities vary significantly. For example, the methylthio derivative () has a predicted boiling point of 514°C, higher than the target compound due to increased molecular weight .
- Trifluoromethyl substituents () lower solubility in polar solvents but enhance thermal stability .
Research Findings and Data Tables
Table 1: Structural and Electronic Comparison
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | π-π Stacking Observed? |
|---|---|---|---|
| This compound | 3.2 (predicted) | 5.8 | Yes (thienyl-thienyl) |
| 2-(4-Methylbenzenesulfonyl)-3-(CF3-pyridylamino)prop-2-enenitrile | 2.9 | 6.5 | No (steric hindrance) |
| (E)-2-(Pyrrole carbonyl)-3-(3-thienyl)prop-2-enenitrile | 3.8 | 4.2 | Yes (thienyl-pyrrole) |
Biological Activity
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylsulfonyl group and a thienyl moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:
This structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group may serve as an electrophilic site, facilitating reactions with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, akin to other phenylsulfonyl derivatives.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-negative bacteria. Its efficacy is believed to stem from the disruption of bacterial membrane integrity or inhibition of vital metabolic pathways .
- Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT6 receptor, suggesting that this compound may also possess neuropharmacological properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Receptor Binding | Affinity for serotonin receptors |
Case Study: Anticancer Effects
In a study examining the anticancer potential of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (IC50 values in the micromolar range). The proposed mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar sulfonamide compounds. Results indicated that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations around 50 μg/mL. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .
Q & A
Q. What are the common synthetic routes for preparing 2-(phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as:
Knoevenagel condensation : Reacting a phenylsulfonylacetophenone derivative with 3-thienyl aldehyde in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile backbone.
Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization strategies :
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign the nitrile (C≡N) peak at ~110–120 ppm and thienyl protons (δ 6.8–7.5 ppm). Sulfonyl groups cause deshielding in adjacent protons .
- FT-IR : Confirm nitrile stretch at ~2200–2250 cm⁻¹ and sulfonyl S=O bands at 1150–1350 cm⁻¹.
Resolving contradictions : - Use X-ray crystallography (e.g., SHELX refinement ) to validate bond angles/distances if NMR signals overlap or IR bands are ambiguous.
- Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to identify misassignments .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylsulfonyl and thienyl groups influence the compound’s reactivity in cross-coupling reactions?
- Steric effects : The bulky phenylsulfonyl group hinders nucleophilic attack at the β-carbon, favoring α-addition pathways.
- Electronic effects : The electron-withdrawing sulfonyl group polarizes the α,β-unsaturated nitrile, enhancing electrophilicity at the β-position.
Methodological approach : - Perform Hammett studies with substituted aryl groups to quantify electronic contributions.
- Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict regioselectivity .
Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform its supramolecular assembly?
Challenges :
- Low solubility in polar solvents due to the hydrophobic thienyl group.
- Twinning issues during crystal growth, resolved via slow evaporation in DCM/hexane mixtures .
Hydrogen-bonding analysis : - Use graph-set analysis (as per Etter’s rules ) to identify motifs like R₂²(8) chains from C≡N···H interactions.
- Validate packing motifs with ORTEP-3 visualization and compare with CSD database entries for similar nitriles.
Q. How can computational modeling predict biological interactions, such as enzyme inhibition, for this compound?
Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or cytochrome P450).
- Analyze binding affinity trends with MD simulations (NAMD/GROMACS) to assess stability of the sulfonyl-thienyl moiety in active sites .
- Validate predictions with in vitro assays (e.g., fluorescence quenching for binding constants).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data across studies?
- Systematic replication : Control variables like solvent purity, catalyst batch, and drying time for intermediates.
- Advanced characterization : Use LC-MS to detect trace impurities affecting yield calculations .
- Collaborative validation : Cross-reference crystallographic data (CCDC entries) and computational models to resolve spectral conflicts .
Methodological Tables
Q. Table 1. Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | 3-Thienyl aldehyde, DMF, 80°C, 2h | 72 | 95% |
| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, THF, rt | 68 | 98% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – | 99% |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | Pca2₁ | |
| Bond length (C≡N) | 1.15 Å | |
| Dihedral angle (S-C-C-S) | 85.2° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
